2-benzamido-N-(2-hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzoylamino group, a hydroxyethyl group, and a methyl group attached to a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of 2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne under specific conditions.
Introduction of the Benzoylamino Group: This step typically involves the reaction of the benzothiophene core with benzoyl chloride in the presence of a base such as triethylamine.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group or the hydroxyethyl group, leading to the formation of various derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential biological effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoylamino group may interact with proteins or enzymes, altering their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to modulate biological pathways and processes.
Comparison with Similar Compounds
Similar compounds to 2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives such as:
- 2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-benzamido-N-(2-hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-21(11-12-22)19(24)16-14-9-5-6-10-15(14)25-18(16)20-17(23)13-7-3-2-4-8-13/h2-4,7-8,22H,5-6,9-12H2,1H3,(H,20,23) |
InChI Key |
MGWNPYXVQCNQPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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